molecular formula C8H5NO2 B1322191 Furo[2,3-c]pyridine-5-carboxaldehyde CAS No. 478148-61-7

Furo[2,3-c]pyridine-5-carboxaldehyde

Cat. No. B1322191
M. Wt: 147.13 g/mol
InChI Key: LKXRQBNEOKIHRW-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridine-5-carboxaldehyde is a heterocyclic compound that is part of the furopyridine family. This compound is characterized by the fusion of a furan ring with a pyridine ring, which results in a unique bicyclic structure that can serve as a key intermediate in the synthesis of various chemically and biologically active molecules.

Synthesis Analysis

The synthesis of furo[2,3-c]pyridine derivatives has been explored in several studies. One approach involves the reduction of 3-furoic acid chloride to 3-furaldehyde, followed by condensation with malonic acid to yield β-(3-furyl)acrylic acid. This intermediate is then converted to an acid azide and cyclized to give furo[2,3-c]pyridin-7(6H)-one, which upon further reactions yields the desired furo[2,3-c]pyridine . Another method describes a simpler synthesis starting from ethyl 3-hydroxyisonicotinate, which undergoes O-alkylation, cyclization, and subsequent reactions to produce furo[2,3-c]pyridine and its methyl derivatives .

Molecular Structure Analysis

The molecular structure of furo[2,3-c]pyridine-5-carboxaldehyde and related compounds has been elucidated using various spectroscopic techniques. For instance, a hydrazone derivative synthesized from furan-2-carbohydrazide and 3-nitro-2-pyridinecarboxaldehyde was characterized by single crystal X-ray diffraction analysis, revealing a monoclinic space group and the formation of a 1D chain structure through N-H···O hydrogen bonding .

Chemical Reactions Analysis

Furo[2,3-c]pyridine-5-carboxaldehyde can participate in a variety of chemical reactions. It has been used to synthesize push-pull compounds by reacting with benzothiazolium salts, leading to highly conjugated systems with potential biological activity . Additionally, reactions with hippuric acid have been reported to yield 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones, with the configuration at the carbon-carbon double bond corresponding to pure E isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of furo[2,3-c]pyridine-5-carboxaldehyde derivatives are influenced by their molecular structure. The presence of the furan and pyridine rings imparts certain electronic and steric characteristics that can affect their reactivity and interaction with other molecules. For example, the Maillard-type reaction of furan-2-carboxaldehyde with amino acids like l-alanine and l-proline leads to the formation of colored compounds with complex structures, as identified by NMR, MS, UV, and IR spectroscopy . The synthesis of tetra-substituted furan[3,2-b]pyrroles from furaldehyde also highlights the versatility of the furan ring in forming diverse and potentially bioactive structures .

Scientific Research Applications

  • Summary of the Application : Furo[2,3-c]pyridine-5-carboxaldehyde has been used to construct an AIE-active (Aggregation-Induced Emission) photosensitizer, named LIQ-TF . This photosensitizer is used in photodynamic therapy, a treatment method that uses light-sensitive compounds and light to destroy cancer cells .
  • Methods of Application or Experimental Procedures : An Rh-catalyzed tandem reaction was performed to construct the AIE-active furo[2,3-c]pyridine-based photosensitizer . The photosensitizer showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency .
  • Results or Outcomes : The constructed photosensitizer could be used for specific imaging and photodynamic ablation of Gram- .

Safety And Hazards

The safety information for Furo[2,3-c]pyridine-5-carboxaldehyde indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

furo[2,3-c]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-7-3-6-1-2-11-8(6)4-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXRQBNEOKIHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CN=C(C=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621966
Record name Furo[2,3-c]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-c]pyridine-5-carboxaldehyde

CAS RN

478148-61-7
Record name Furo[2,3-c]pyridine-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478148-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-c]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Furo[2,3-c]pyridin-5-yl methanol (521 mg, 3.49 mmol) was dissolved in acetone (17 mL), added 2,2,6,6-tetramethylpiperidine 1-oxyl (27 mg, 170 μmol) at room temperature. Then, the reaction solution was added 1,3,5-trichloro-2,4,6-triazinetrione (892 mg, 3.84 mmol) under ice-cold conditions, and stirred at the same temperature for 5 minutes. The reaction solution was concentrated in vacuo, added water and a saturated aqueous solution of sodium hydrogen carbonate under ice-cold conditions, extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was purified by silica-gel column chromatography (hexane/ethyl acetate), and the title compound (488 mg (yield 95%)) was obtained as a yellow solid.
Quantity
521 mg
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
892 mg
Type
reactant
Reaction Step Two
Quantity
27 mg
Type
catalyst
Reaction Step Three
Yield
95%

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